molecular formula C5H6BrNO B6278425 4-(bromomethyl)-3-methyl-1,2-oxazole CAS No. 2026254-51-1

4-(bromomethyl)-3-methyl-1,2-oxazole

Cat. No.: B6278425
CAS No.: 2026254-51-1
M. Wt: 176
InChI Key:
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Description

4-(Bromomethyl)-3-methyl-1,2-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-3-methyl-1,2-oxazole typically involves the bromination of 3-methyl-1,2-oxazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-methyl-1,2-oxazole in an appropriate solvent such as carbon tetrachloride.
  • Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
  • Reflux the mixture until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature control and efficient mixing, which are crucial for the bromination process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of 3-methyl-1,2-oxazole.

    Oxidation: Products include oxazole derivatives with aldehyde, carboxylic acid, or ketone functional groups.

    Reduction: Products include 3-methyl-1,2-oxazole and its derivatives with reduced functional groups.

Scientific Research Applications

4-(Bromomethyl)-3-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-methyl-1,2-oxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to introduce different functional groups into the oxazole ring. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-3-methyl-1,2-oxazole
  • 4-(Iodomethyl)-3-methyl-1,2-oxazole
  • 3-Methyl-1,2-oxazole

Comparison

4-(Bromomethyl)-3-methyl-1,2-oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes. For instance, the bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a more versatile intermediate in organic synthesis.

Properties

CAS No.

2026254-51-1

Molecular Formula

C5H6BrNO

Molecular Weight

176

Purity

95

Origin of Product

United States

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